molecular formula C25H23N3O B4171420 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol

Cat. No. B4171420
M. Wt: 381.5 g/mol
InChI Key: DTULNVHCDCVZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a selective agonist of the G protein-coupled receptor GPR55 and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol involves its interaction with the G protein-coupled receptor GPR55. This receptor is involved in a range of physiological processes, including inflammation, pain, and cancer cell proliferation. By activating this receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol has a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol in lab experiments is its selectivity for the GPR55 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research involving 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol. One direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, research is needed to optimize the synthesis method of this compound to increase its yield and availability for use in lab experiments.

Scientific Research Applications

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol has a range of scientific research applications. One of the most significant applications is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2-benzylbenzimidazol-1-yl)-3-indol-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O/c29-21(17-27-15-14-20-10-4-6-12-23(20)27)18-28-24-13-7-5-11-22(24)26-25(28)16-19-8-2-1-3-9-19/h1-15,21,29H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTULNVHCDCVZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(CN4C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol
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1-(2-benzyl-1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)-2-propanol

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